REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH2:9]O.[CH3:11][C:12]1[CH:17]=[C:16]([C:18]([CH3:20])=O)[CH:15]=[C:14]([CH3:21])[CH:13]=1.[OH-].[K+]>C1(C)C=CC=CC=1>[Cl:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]2[C:3]=1[CH:9]=[CH:20][C:18]([C:16]1[CH:17]=[C:12]([CH3:11])[CH:13]=[C:14]([CH3:21])[CH:15]=1)=[N:1]2 |f:2.3|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=CC=C1)Cl)CO
|
Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=CC(=C1)C(=O)C)C
|
Name
|
RuCl2(PPh3)3
|
Quantity
|
0.973 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.25 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Water was collected from the reaction
|
Type
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FILTRATION
|
Details
|
filtered through a silica gel plug
|
Type
|
WASH
|
Details
|
eluted with 5% ethyl acetate in hexanes
|
Type
|
DISTILLATION
|
Details
|
The product was further purified by Kugelrohr distillation
|
Type
|
CUSTOM
|
Details
|
to give 23.5 g of crude product, which
|
Type
|
CUSTOM
|
Details
|
was crystallized from 60 mL of MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C=CC(=NC2=CC=C1)C1=CC(=CC(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.6 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 31.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |